molecular formula C24H27ClN2O6 B10920203 ethyl 3-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]propanoate CAS No. 1006333-33-0

ethyl 3-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]propanoate

Cat. No.: B10920203
CAS No.: 1006333-33-0
M. Wt: 474.9 g/mol
InChI Key: SBKMHNJRGJBQLF-UHFFFAOYSA-N
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Description

Ethyl 3-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]propanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its complex structure, which includes a pyrazole ring substituted with chloro and dimethoxyphenyl groups, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]propanoate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the chloro and dimethoxyphenyl groups. This can be done using appropriate halogenating agents and phenol derivatives.

    Esterification: The final step involves the esterification of the pyrazole derivative with ethyl propanoate under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.

    Modulating signaling pathways: Affecting key signaling pathways that regulate cell growth, differentiation, and apoptosis.

    Interacting with DNA or RNA: Binding to nucleic acids and influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Ethyl 3-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]propanoate can be compared with other similar compounds, such as:

    Pyrazole derivatives: Compounds with similar pyrazole ring structures but different substituents, such as 4-chloro-3,5-dimethylpyrazole.

    Phenyl-substituted pyrazoles: Compounds with phenyl groups substituted at different positions on the pyrazole ring.

    Ester derivatives: Compounds with different ester groups, such as methyl or butyl esters.

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities and chemical properties.

Properties

CAS No.

1006333-33-0

Molecular Formula

C24H27ClN2O6

Molecular Weight

474.9 g/mol

IUPAC Name

ethyl 3-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)pyrazol-1-yl]propanoate

InChI

InChI=1S/C24H27ClN2O6/c1-6-33-21(28)11-12-27-24(16-8-10-18(30-3)20(14-16)32-5)22(25)23(26-27)15-7-9-17(29-2)19(13-15)31-4/h7-10,13-14H,6,11-12H2,1-5H3

InChI Key

SBKMHNJRGJBQLF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1C(=C(C(=N1)C2=CC(=C(C=C2)OC)OC)Cl)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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